4-Aminoadamantan-1-ol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoadamantan-1-ol typically involves the hydrogenation of 5-hydroxy-2-adamantanone in the presence of a palladium-carbon catalyst . The reaction is carried out in an aqueous ammonia solvent, followed by acidification to obtain the hydrochloride salt . Another method involves the oximation of 5-hydroxy-2-adamantanone using hydroxylamine hydrochloride, followed by hydrogenation with raney nickel . The final product is obtained through acidification, salt formation, and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of aqueous ammonia as a solvent ensures high atom economy and meets green chemistry principles . The process involves fewer reaction steps, is convenient to operate, and yields high purity products, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoadamantan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation using palladium-carbon or raney nickel catalysts.

Substitution: Reagents such as trimethylchlorosilane for silylation reactions.

Major Products:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amines.

Substitution: Formation of silylated or alkylated derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of various compounds, including antiviral drugs like lopinavir. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecules.

| Reaction Type | Description |

|---|---|

| Oxidation | Can form nitro or nitroso derivatives using agents like potassium permanganate. |

| Reduction | Can be reduced to form amines using hydrogenation techniques. |

| Substitution | Hydroxyl group can be replaced with halides or alkyl groups. |

Biology

- Crosslinking Agent : Research indicates potential use as a crosslinking agent in polymers, enhancing their mechanical properties. This application is significant in developing materials that require improved durability and strength.

Medicine

- Antiviral Properties : Investigated for its efficacy against viral infections such as influenza and its potential role in treating Alzheimer’s disease (AD). Studies have shown that derivatives of 4-aminoadamantan-1-ol can inhibit acetylcholinesterase (AChE), an enzyme associated with AD progression.

Case Study: Antiviral Activity

A study demonstrated that derivatives of 4-aminoquinoline-based adamantanes exhibited potent AChE inhibition, suggesting their potential as therapeutic agents for neurological disorders. The compounds were able to cross the blood-brain barrier (BBB), making them suitable candidates for CNS-targeted therapies .

Industry

- Functional Polymers : Utilized in the production of polymers with enhanced physical properties. Its applications extend to materials science where it contributes to the development of advanced materials.

Mechanism of Action

The mechanism of action of 4-Aminoadamantan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Aminoadamantan-1-ol

- CAS No.: 75375-89-2

- Molecular Formula: C₁₀H₁₇NO

- Molecular Weight : 167.25 g/mol

- Synonyms: 1-Hydroxy-4-aminoadamantane, 4-Amino-1-adamantanol

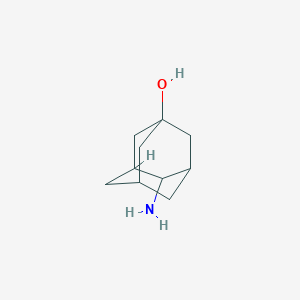

Structural Features: this compound consists of a rigid adamantane cage structure with hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 4-positions, respectively. This arrangement confers unique stereoelectronic properties, making it a versatile intermediate in medicinal chemistry .

Comparison with Structurally Similar Compounds

trans-4-Aminoadamantan-1-ol Hydrochloride

- CAS No.: 62075-23-4

- Molecular Formula: C₁₀H₁₈ClNO

- Molecular Weight : 203.70 g/mol

- Key Differences :

- Salt Form : Hydrochloride derivative improves solubility and stability for synthetic applications .

- Synthesis : Prepared via coupling reactions (e.g., with 2,6-dichloropyridine-3-sulfonyl chloride), yielding intermediates for IDH inhibitors .

- Activity : Retains inhibitory properties of the parent compound but with enhanced handling efficiency in industrial processes .

3-(1-Aminoethyl)adamantan-1-ol

- CAS No.: 90812-24-1

- Molecular Formula: C₁₂H₂₁NO

- Molecular Weight : 195.30 g/mol

- Hazards: Classified as acutely toxic (oral, H302) and irritant (skin H315, eyes H319), requiring stringent safety protocols .

2-(Aminomethyl)adamantan-2-ol

- Structural Features: Aminomethyl group at the 2-position instead of 4-amino-1-ol.

- Key Differences: Positional Isomerism: Altered substitution pattern may reduce affinity for adamantane-targeted enzymes (e.g., renin or IDH) .

4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride

- CAS No.: 702-82-9

- Molecular Formula: C₈H₁₆ClNO

- Key Differences: Scaffold: Bicyclo[2.2.2]octane replaces adamantane, reducing steric bulk and altering binding kinetics . Applications: Limited pharmacological data but structurally analogous to antiviral amantadine derivatives .

Activity Profiles

| Compound | Target Enzyme | IC₅₀/Activity | Reference |

|---|---|---|---|

| This compound | Human Renin | 0.9 nM | |

| trans-4-Amino-HCl | Mutant IDH1 | Sub-μM inhibition | |

| Amantadine Derivatives | Viral M2 Protein | Antiviral activity |

Biological Activity

4-Aminoadamantan-1-ol, a derivative of adamantane, has garnered considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique adamantane backbone, which contributes to its biological activity. The presence of the amino group at the 4-position enhances its interaction with various biological targets.

Biological Activities

1. Antiviral Activity

Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of the viral M2 ion channel, which is crucial for viral uncoating and replication.

2. Renin Inhibition

this compound has been identified as a potent inhibitor of renin, an enzyme involved in blood pressure regulation. In vitro studies have shown that it can significantly reduce plasma renin activity (PRA) with an IC50 value around 0.9 nM, indicating strong efficacy in modulating the renin-angiotensin system .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced inflammation models .

The biological activities of this compound can be attributed to several mechanisms:

- Renin Inhibition : By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby lowering blood pressure.

- Antiviral Mechanism : The compound interferes with the M2 channel function in influenza viruses, inhibiting their ability to release genetic material into host cells.

Case Study 1: Renin Inhibition in Cynomolgus Monkeys

In a study involving cynomolgus monkeys, oral administration of this compound resulted in significant reductions in ex vivo PRA and sustained lowering of mean arterial blood pressure for over 12 hours after dosing . This highlights its potential as an antihypertensive agent.

Case Study 2: Antiviral Efficacy

Clinical trials have explored the efficacy of adamantane derivatives against influenza A virus strains. The results indicated that compounds like this compound could effectively reduce viral load and improve clinical outcomes in infected patients .

Table 1: Biological Activity Summary of this compound

| Activity Type | IC50 Value | Reference |

|---|---|---|

| Renin Inhibition | 0.9 nM | |

| Influenza Virus Inhibition | Not specified | |

| Anti-inflammatory Effects | Variable |

Table 2: Comparative Analysis with Other Adamantane Derivatives

| Compound | Activity Type | IC50 Value |

|---|---|---|

| This compound | Renin Inhibitor | 0.9 nM |

| Adamantane | Influenza Inhibitor | Not specified |

| Other Derivatives | Various | Variable |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Aminoadamantan-1-ol in a laboratory setting?

- Methodological Answer : Synthesis typically involves functionalizing the adamantane backbone via reductive amination or nucleophilic substitution. For example, reductive amination of 4-ketoadamantane using ammonia and hydrogen in the presence of a palladium catalyst can yield the target compound. Protective groups (e.g., Boc) may be required to prevent side reactions during functionalization . Purification is achieved via recrystallization or column chromatography, with solvent selection (e.g., ethanol/water mixtures) critical for optimal yield.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture, direct sunlight, or reactive substances (e.g., strong acids/oxidizers). Use desiccants and humidity indicators in storage containers. Stability studies indicate no decomposition under recommended conditions, but periodic FT-IR or NMR analysis is advised to verify integrity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm skeletal structure and functional groups.

- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–230 nm) for purity assessment.

- Mass Spectrometry (ESI-MS or GC-MS) to verify molecular weight.

- IR Spectroscopy to identify amine (-NH₂) and hydroxyl (-OH) stretches (~3350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Address this by:

- Differential Scanning Calorimetry (DSC) to measure precise melting points and identify polymorphs.

- X-ray Diffraction (XRD) to confirm crystalline structure.

- High-Resolution Mass Spectrometry (HRMS) to rule out isotopic or isomeric interference. For example, conflicting boiling points (e.g., 85°C in ) may refer to the hydrochloride salt, not the free base .

Q. What experimental approaches are recommended to assess the in vitro toxicity profile of this compound?

- Methodological Answer :

- Cell Viability Assays : MTT or resazurin reduction assays in HEK293 or HepG2 cells (dose range: 1–100 µM).

- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.

- Apoptosis Markers : Western blotting for caspase-3/9 activation. Note that existing SDS data classify acute toxicity (oral LD₅₀ > 2000 mg/kg) but lack reproductive or chronic toxicity data, necessitating further studies .

Q. How can the reaction kinetics of this compound be systematically studied under varying pH conditions?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorbance changes (e.g., at 260 nm) during reactions at pH 3–10.

- pH-Stat Titration : Quantify acid/base reactivity in real time.

- HPLC Sampling : Track intermediate formation at fixed intervals. Stability studies in suggest no degradation in neutral conditions, but acidic/basic environments may alter reactivity .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in mammalian cell cultures?

- Methodological Answer :

- Radiolabeling : Use ¹⁴C-labeled compound to trace metabolic products via scintillation counting.

- LC-MS Metabolomics : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Cytochrome P450 Inhibition Assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to determine enzymatic pathways. No existing data on metabolism are available in the provided evidence, necessitating novel experimental designs .

Q. Data Contradiction Analysis

Properties

IUPAC Name |

4-aminoadamantan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPCLMSUNVOZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.